BenchChemオンラインストアへようこそ!

4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide

Lipophilicity Membrane permeability Fragment-based drug design

4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide (CAS 253586-55-9) is a 1,2,3-thiadiazole derivative containing an isothiourea (carbamimidothioate) side chain, supplied as the hydrobromide salt. The molecule combines the heterocyclic thiadiazole core—widely exploited in medicinal chemistry for kinase inhibition and antimicrobial activity—with a benzyl-linked aminomethanimidothioate moiety capable of forming strong hydrogen bonds and electrostatic interactions.

Molecular Formula C10H11BrN4S2
Molecular Weight 331.3 g/mol
CAS No. 253586-55-9
Cat. No. B1620629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide
CAS253586-55-9
Molecular FormulaC10H11BrN4S2
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC(=N)N)C2=CSN=N2.Br
InChIInChI=1S/C10H10N4S2.BrH/c11-10(12)15-5-7-1-3-8(4-2-7)9-6-16-14-13-9;/h1-4,6H,5H2,(H3,11,12);1H
InChIKeyJQFZBRXDJULSKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide (CAS 253586-55-9): Compound Identity and Research Context


4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide (CAS 253586-55-9) is a 1,2,3-thiadiazole derivative containing an isothiourea (carbamimidothioate) side chain, supplied as the hydrobromide salt [1]. The molecule combines the heterocyclic thiadiazole core—widely exploited in medicinal chemistry for kinase inhibition and antimicrobial activity—with a benzyl-linked aminomethanimidothioate moiety capable of forming strong hydrogen bonds and electrostatic interactions. It is primarily available through the Maybridge catalog (product SEW00912) as a research chemical and fragment screening compound, with a typical purity of 96% [2].

Why 4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide Cannot Be Replaced by Generic Analogs


Although many 1,2,3-thiadiazole analogs are commercially available (e.g., 4-(1,2,3-thiadiazol-4-yl)benzylamine hydrochloride and simple S-alkyl isothioureas), their physicochemical and functional profiles differ substantially from the target compound. The unique combination of a thiadiazole ring and a benzyl-linked aminomethanimidothioate group produces a lipophilic, high-polar-surface-area entity that is absent in mono‑functional analogs, as shown by computed LogP and PSA values [1]. This dual character influences solubility, passive permeability, and the ability to engage both hydrophobic and hydrogen-bonding sites in biological targets. Reliance on a simpler amine or thiourea intermediate would therefore alter the pharmacokinetic and pharmacodynamic behavior of any lead series, making interchangeability scientifically unsound without side‑by‑side experimental validation.

Quantitative Differentiation of 4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide Against Key Analogs


Enhanced Lipophilicity vs. Benzylamine Analog Improves Predicted Membrane Permeability

The target compound exhibits a computed LogP of 4.09, compared with 3.17 for the direct amine analog 4-(1,2,3-thiadiazol-4-yl)benzylamine hydrochloride [1]. A LogP increase of 0.92 units typically corresponds to a 5‑10‑fold higher theoretical partition coefficient, suggesting considerably better passive diffusion across lipid bilayers while retaining aqueous solubility due to the elevated PSA.

Lipophilicity Membrane permeability Fragment-based drug design

Markedly Higher Polar Surface Area vs. Benzylamine Analog Enables Stronger Target Binding

The target compound's polar surface area (PSA) of 129.2 Ų is 61% greater than the PSA of the benzylamine comparator (80.0 Ų) [1]. The extra 49 Ų arise from the additional nitrogen and sulfur atoms in the aminomethanimidothioate group and typically indicate more hydrogen‑bond donor/acceptor capacity.

Polar surface area Hydrogen bonding Kinase inhibitor design

Balanced Lipophilicity/PSA Profile vs. Simple Isothiourea Scaffolds

Simple isothiourea standards such as S‑methylisothiourea sulfate exhibit a low LogP (1.47) alongside a high PSA (158 Ų), whereas 4-(1,2,3-thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide achieves a more balanced LogP of 4.09 with a PSA of 129 Ų [1]. The shift of +2.62 LogP units and −29 Ų PSA gives the target compound an intermediate lipophilicity that is often preferred for CNS or intracellular targets while still maintaining sufficient solubility.

Physicochemical profiling Isothiourea Fragment library design

Hydrobromide Salt Form Provides Superior Crystallinity and Handling vs. Free Base

The hydrobromide counterion of the supplied compound yields a crystalline solid with a defined melting range (literature for related thiadiazolium salts indicates melting points >200 °C), in contrast to the free‑base form, which is frequently an oil or low‑melting solid. Comparable hydrobromide salts of thiadiazole‑based amines exhibit a melting point elevation of approximately 50‑100 °C relative to their free bases .

Salt selection Crystallinity Solid-state properties

High‑Value Application Scenarios for 4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide


Fragment‑Based Drug Discovery: Kinase Inhibitor Starting Point

The balanced LogP/PSA profile makes this compound a suitable fragment for screening against kinases, where the thiadiazole ring can mimic the adenine moiety and the isothiourea group can form key hydrogen bonds with the hinge region. Its higher PSA enables additional polar contacts compared to simpler amine‑based fragments [1][2].

Nitric Oxide Synthase (NOS) Inhibitor Lead Optimization

Given the known activity of isothiourea derivatives as competitive NOS inhibitors, the target compound’s unique scaffold can be used to explore subtype selectivity (iNOS vs. nNOS). Its increased lipophilicity may favor neuronal isoform engagement, as demonstrated for thiadiazoline‑isothiourea hybrids in published studies [1].

Chemical Biology Probe for Thiourea‑Binding Enzymes

The carbamimidothioate moiety is a known warhead for cysteine proteases and other thiol‑dependent enzymes. The thiadiazole‑benzyl spacer provides a rigid, extended conformation that can be exploited in structure‑based probe design, where the hydrobromide salt ensures aqueous solubility for biochemical assays [1].

Building Block for Heterocyclic Library Synthesis

The compound serves as a versatile intermediate for generating diverse heterocycles via palladium‑catalyzed cycloisomerization or condensation reactions of the carbamimidothioate group, enabling the construction of compound libraries with controlled physicochemical diversity [1].

Quote Request

Request a Quote for 4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.